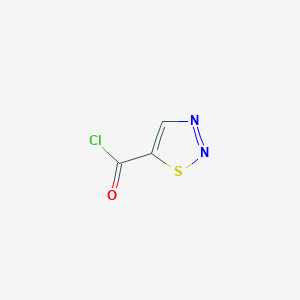

1,2,3-Thiadiazole-5-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

54742-57-3 |

|---|---|

Molecular Formula |

C3HClN2OS |

Molecular Weight |

148.57 g/mol |

IUPAC Name |

thiadiazole-5-carbonyl chloride |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-5-6-8-2/h1H |

InChI Key |

GDPRTNRLCIICFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=N1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Thiadiazole Derivatives

Classic and Established Routes to the 1,2,3-Thiadiazole (B1210528) Nucleus

Hurd–Mori Cyclization: Mechanistic and Scope Considerations

Discovered by Charles D. Hurd and Raymond I. Mori in 1955, the Hurd-Mori synthesis is widely regarded as the most common, convenient, and versatile method for preparing 1,2,3-thiadiazoles. thieme-connect.dewikipedia.org This reaction typically involves the cyclization of hydrazones that possess an α-methylene group with a suitable sulfur-containing electrophile, most commonly thionyl chloride. thieme-connect.dewikipedia.org The reaction has been successfully applied to a vast number of substrates, leading to a diverse range of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.de

The cornerstone of the Hurd-Mori synthesis is the reaction of N-acyl or N-sulfonyl hydrazones with thionyl chloride (SOCl₂). thieme-connect.dewikipedia.org The hydrazone precursors are typically synthesized from the condensation of ketones or aldehydes with hydrazides, such as semicarbazide (B1199961) or N-tosylhydrazine. mdpi.com For example, pyrazolyl-phenylethanones react with semicarbazide to form the corresponding semicarbazone intermediate, which then undergoes cyclization with thionyl chloride to yield substituted 1,2,3-thiadiazoles in good to excellent yields. mdpi.com Similarly, semicarbazone derived from 2-oxoallobetulin is cyclized using thionyl chloride in the Hurd-Mori protocol. mdpi.com

The success and regioselectivity of the cyclization can be highly dependent on the electronic nature of the substituents on the hydrazone precursor. nih.gov For instance, in the synthesis of pyrrolo[2,3-d] thieme-connect.dewikipedia.orgresearchgate.netthiadiazole-6-carboxylates, the presence of an electron-withdrawing protecting group on the pyrrolidine (B122466) nitrogen was found to be crucial for a successful ring closure, giving superior yields compared to electron-donating alkyl groups. nih.gov While the reaction is broadly applicable, attempts to use N-benzoylhydrazones of certain o-hydroxy- or o-amino-acetophenones with thionyl chloride have been unsuccessful, resulting in complex mixtures instead of the desired thiadiazoles. researchgate.netarkat-usa.org

Recent improvements to the Hurd-Mori reaction aim for more environmentally friendly and efficient conditions. One such metal-free methodology involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI). mdpi.comorganic-chemistry.org Another approach utilizes the reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, offering a wide substrate scope and good functional-group tolerance. organic-chemistry.org

| Hydrazone Precursor | Product | Key Findings | Reference |

|---|---|---|---|

| Pyrazolyl-phenylethanone semicarbazone | Substituted Pyrazolyl-1,2,3-thiadiazole | Efficient synthesis with good to excellent yields. | mdpi.com |

| 2-Oxoallobetulin semicarbazone | 1,2,3-Thiadiazole fused to triterpene | Demonstrates applicability to complex natural product derivatives. | mdpi.com |

| N-protected pyrrolidinone hydrazone | Pyrrolo[2,3-d] thieme-connect.dewikipedia.orgresearchgate.netthiadiazole-6-carboxylate | Success is highly dependent on the N-protecting group; electron-withdrawing groups give superior yields. | nih.gov |

| Ionic liquid-supported sulfonyl hydrazone | Substituted 1,2,3-thiadiazoles | Reaction proceeds in excellent yields (80-91%) under mild conditions. | mdpi.com |

Sulfur dichloride (SCl₂) has proven to be a useful alternative reagent to thionyl chloride in the Hurd–Mori reaction. thieme-connect.de In some cases, SCl₂ provides superior results, leading to higher yields of the desired 1,2,3-thiadiazoles. thieme-connect.de For example, in the reaction with the tosylhydrazone derived from benzyl (B1604629) methyl ketone, sulfur dichloride was found to be more effective than thionyl chloride. thieme-connect.de This reagent is also effective for reactions with α,β-unsaturated tosylhydrazones, producing reasonable yields of the corresponding 1,2,3-thiadiazoles. thieme-connect.de

In their original work, Hurd and Mori proposed a mechanism for the formation of the 1,2,3-thiadiazole ring system. thieme-connect.de More recent kinetic and mechanistic studies on the reaction of thionyl chloride with para-substituted acetophenone (B1666503) semicarbazones have provided further insight. These studies suggest that the reaction proceeds through an initial attack of thionyl chloride on the E-isomer of the hydrazone, occurring above the plane of the molecule. thieme-connect.de This is followed by a cyclization step and the subsequent loss of carbon dioxide and ammonia (B1221849) to yield the aromatic 1,2,3-thiadiazole ring system. thieme-connect.de The basicity of the ring nitrogen atom in the precursor hydrazone has been shown to have a significant impact on the success of the transformation. nih.gov

Pechmann Synthesis: Cycloaddition of Diazoalkanes onto Thiocarbonyl Compounds

The Pechmann synthesis, one of the earliest reported methods for creating the 1,2,3-thiadiazole ring, involves the 1,3-dipolar cycloaddition of diazoalkanes to compounds containing a thiocarbonyl (C=S) group. thieme-connect.de The scope of this reaction has been broadened by the use of various thiocarbonyl compounds, making the starting materials more accessible. thieme-connect.de

For instance, the reaction of diazomethane (B1218177) with ethyl thioformate leads to the formation of a 1,2,3-thiadiazole through subsequent methylation and aromatization. thieme-connect.de However, the reaction outcome can be sensitive to the substrate. Many O-alkyl thioesters yield 5-alkoxy-5-methyl-1,2,3-thiadiazolines as the final products rather than the fully aromatic 1,2,3-thiadiazoles. thieme-connect.de

Studies on the regioselectivity of the cycloaddition of diazomethane to thioketones have shown that the ratio of the resulting 1,2,3-thiadiazoline to the isomeric 1,3,4-thiadiazoline is dependent on the nature of the alkyl substituent on the thiocarbonyl group and the solvent used. thieme-connect.de Methanol has been identified as a particularly effective solvent for the preparation of 1,2,3-thiadiazolines from dialkyl thioketones and diazomethane at 0°C. thieme-connect.de

Wolff Synthesis: Heterocyclization of α-Diazo Thiocarbonyl Compounds

The Wolff synthesis is another foundational method for forming the 1,2,3-thiadiazole ring. thieme-connect.de This approach generally involves the reaction of an α-diazo carbonyl compound with a thionating agent to form an α-diazo thiocarbonyl intermediate, which then undergoes heterocyclization. thieme-connect.de

Historically, the reaction involved treating diazo ketones, prepared from the diazotization of α-amino ketones, with ammonium hydrosulfide (B80085) to produce disubstituted 1,2,3-thiadiazoles. thieme-connect.de The scope of the Wolff synthesis has been expanded through the development of new diazo-transfer reactions, making the α-diazo carbonyl precursors more readily available. thieme-connect.de A variety of thionating agents are now commonly used, including Lawesson's reagent and phosphorus pentasulfide. thieme-connect.de The reaction of a diazo compound with Lawesson's reagent, for example, can produce excellent yields of 4,5-disubstituted 1,2,3-thiadiazoles. thieme-connect.de

Contrary to early reports suggesting that only molecules with a rigid cis-diazo ketone geometry could be converted into 1,2,3-thiadiazoles, later research has shown that some conformationally flexible diazo carbonyl compounds can also undergo the final cyclization. thieme-connect.de It is proposed that the intermediate α-diazo thiocarbonyl compounds must adopt a cis-geometry in the transition state to facilitate the ring-closing reaction. thieme-connect.de

| Synthesis Method | Key Reactants | General Mechanism | Scope/Limitations | Reference |

|---|---|---|---|---|

| Hurd–Mori Cyclization | Hydrazone with α-methylene group + Thionyl Chloride (or SCl₂) | Electrophilic attack by sulfur reagent followed by cyclization and elimination. | Versatile and widely used. Success can depend on electronic nature of substituents. | thieme-connect.dewikipedia.orgnih.gov |

| Pechmann Synthesis | Diazoalkane + Thiocarbonyl compound | 1,3-Dipolar cycloaddition. | Can produce thiadiazoline byproducts. Regioselectivity can be an issue. | thieme-connect.de |

| Wolff Synthesis | α-Diazo carbonyl compound + Thionating agent | Formation of an α-diazo thiocarbonyl intermediate followed by heterocyclization. | Scope expanded by new thionating agents. Can work with flexible precursors. | thieme-connect.de |

Diazotization of α-Enolicdithioesters

While the Hurd-Mori and Pechmann syntheses are well-established routes to 1,2,3-thiadiazoles, alternative approaches using different sulfur-containing precursors have been explored. One such method involves the use of α-enolic dithioesters. Research has demonstrated that α-enolic dithioesters can react with active 1,3-dipoles, such as nitrilimines generated in situ, to produce five-membered organosulfur heterocycles. nih.govresearchgate.net This reaction proceeds under mild conditions and expands the utility of α-enolic dithioesters as versatile sulfur-containing building blocks in heterocyclic synthesis. nih.govresearchgate.net Although this specific reaction leads to 1,3,4-thiadiazoles, it highlights the reactivity of dithioesters in forming thiadiazole isomers.

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful strategy for constructing the 1,2,3-thiadiazole ring. These methods typically involve the formation of key C-S and N-N bonds in a single oxidative step. A notable example is the transition-metal-free, three-component cross-coupling cyclization reaction. mdpi.comorganic-chemistry.org

In this approach, enaminones, tosylhydrazine, and elemental sulfur are reacted in the presence of iodine (I2) and dimethyl sulfoxide (B87167) (DMSO). mdpi.comorganic-chemistry.org This I2/DMSO-mediated system facilitates the synthesis of 5-acyl-1,2,3-thiadiazoles in very good yields. mdpi.comorganic-chemistry.org The reaction is operationally simple and demonstrates broad functional group tolerance, making it a versatile tool for accessing this class of derivatives. mdpi.comorganic-chemistry.org The process is considered an oxidative coupling intermolecular [3 + 2] heterocyclization. mdpi.com Iodine-mediated oxidative cyclization has also been successfully applied to the synthesis of other thiadiazole isomers and fused systems. nih.govacs.orgfrontiersin.org

Modern and Advanced Synthetic Strategies for 1,2,3-Thiadiazoles

To overcome the limitations of some classical methods, which can require harsh conditions or limited substrate scope, modern synthetic techniques have been developed. isres.org These advanced strategies, including microwave and ultrasonic assistance, catalysis, and multi-component reactions, offer significant advantages in terms of reaction speed, efficiency, and green chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov In the context of 1,2,3-thiadiazole synthesis, microwave assistance has been effectively employed in multi-step reaction sequences.

One reported protocol involves the initial formation of a Schiff base derivative, which is then cyclized with thionyl chloride (SOCl2) via a Hurd-Mori reaction to yield a substituted 1,2,3-thiadiazole-5-carboxylate scaffold. mdpi.com Subsequent functionalization of this core, including the formation of a 1,2,4-triazole (B32235) ring, can be achieved. The final step, involving the reaction of an SH moiety with various alkyl or benzyl chlorides, is significantly accelerated under microwave conditions, affording the final products in high yields within just 15 minutes at 90 °C. mdpi.comnih.govresearchgate.net

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | ~15 minutes |

| Temperature | Often requires reflux | Controlled (e.g., 90 °C) |

| Yield | Variable to good | Good to high |

| Energy Consumption | Higher | Lower |

Ultrasonic-Assisted Synthetic Routes

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical transformations. tandfonline.com This technique offers benefits such as greater product purity, lower costs, and simpler workups. researchgate.net

An example of its application in 1,2,3-thiadiazole chemistry involves a multi-step synthesis where the final step is performed under ultrasonic irradiation. mdpi.com A 1,2,3-thiadiazole-5-carbonyl chloride derivative is first prepared and reacted with glycine (B1666218) to form a carboxamide. This intermediate is then reacted with a substituted benzaldehyde (B42025) and acetic anhydride (B1165640) under ultrasonic conditions to furnish a 4-benzylideneoxazole moiety attached to the 1,2,3-thiadiazole core. mdpi.com

Catalytic Methods in 1,2,3-Thiadiazole Formation

Catalysis offers a route to milder reaction conditions, improved selectivity, and higher efficiency. Various catalytic systems have been developed for the synthesis of 1,2,3-thiadiazoles.

Metal-Free Catalysis: A practical and facile approach utilizes tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur. mdpi.comorganic-chemistry.org This method provides substituted aryl 1,2,3-thiadiazoles in yields ranging from 44–98% under metal-free conditions and serves as an improvement to the classical Hurd-Mori reaction. mdpi.comorganic-chemistry.org

Transition-Metal Catalysis: An I2/CuCl2 mediated catalytic system has been reported for the construction of thiadiazoles from methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (KSCN) in DMSO. mdpi.comisres.org This reaction provides aryl-substituted thiadiazoles in a 71–89% yield range and alkyl-substituted variants in 48–74% yields. mdpi.com

Photocatalysis: A sustainable and environmentally friendly strategy employs visible light in conjunction with a catalytic amount (1 mol %) of cercosporin. organic-chemistry.org This photocatalytic process facilitates the reaction of azoalkenes with KSCN to afford 1,2,3-thiadiazoles with good regioselectivity and broad functional-group compatibility under mild conditions. mdpi.comorganic-chemistry.org

Multi-Component Reactions (e.g., Ugi-4CR) for 1,2,3-Thiadiazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. core.ac.uk The Ugi four-component reaction (U-4CR) is a prominent MCR that has been successfully applied to the synthesis of complex 1,2,3-thiadiazole derivatives. mdpi.comnih.gov

In one strategy, an amine and an aldehyde are first mixed to generate an imine intermediate. This intermediate is then treated with a 1,2,3-thiadiazole carboxylic acid and an isocyanide component in a one-pot U-4CR. This approach yields 5-methyl substituted thiadiazole derivatives with a wide range of yields (6–98%). mdpi.comresearchgate.net

Another variation, the Ugi-tetrazole reaction, has been used to introduce a tetrazole moiety. core.ac.uk Here, a 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (B138919) is reacted with substituted amines, cyclohexyl isocyanide, and azidotrimethylsilane (B126382) in methanol. mdpi.comcore.ac.ukresearchgate.net This U-4CR provides tetrazole-containing 1,2,3-thiadiazole derivatives in moderate yields, demonstrating the power of MCRs to create complex hybrid molecules. mdpi.comcore.ac.ukresearchgate.net

"Catch and Release" Strategies in 1,2,3-Thiadiazole Synthesis

A notable advancement in the parallel synthesis of 1,2,3-thiadiazoles involves the use of a "catch and release" strategy, which merges the benefits of both solid-phase and solution-phase chemistry. sciforum.net This technique provides an efficient pathway for the synthesis and purification of 1,2,3-thiadiazole libraries. sciforum.net

The core of this methodology is the use of a polymer-supported sulfonyl hydrazide resin (PS-TsNHNH2). sciforum.net The synthesis begins with the preparation of various ketones in solution, often synthesized from Weinreb amides and Grignard reagents. These ketones are then "captured" by the resin, forming stable, resin-bound sulfonylhydrazones. This capture step effectively isolates the desired intermediates from excess reagents and byproducts of the initial solution-phase reaction. sciforum.net

The final "release" step to yield the 1,2,3-thiadiazole ring is accomplished through cyclizative cleavage. The resin-bound sulfonylhydrazones are treated with thionyl chloride, which induces the cyclization and cleaves the desired 1,2,3-thiadiazole product from the solid support. sciforum.net This method avoids the need for traditional chromatographic purification of the final products. sciforum.net A subsequent workup using a liquid-liquid extraction cartridge can be employed to neutralize any excess thionyl chloride. sciforum.net

This hybrid solution/solid-phase approach is highly efficient for generating libraries of 1,2,3-thiadiazoles. The versatility of the resin-bound sulfonylhydrazone intermediate also allows for other potential chemical transformations, such as the Shapiro olefin synthesis or reductive cleavage, to create different classes of compounds. sciforum.net

| Starting Ketone | Resulting 1,2,3-Thiadiazole |

| Acetophenone | 4-Phenyl-1,2,3-thiadiazole (B1662399) |

| Propiophenone | 4-Methyl-5-phenyl-1,2,3-thiadiazole |

| Cyclohexanone | 4,5,6,7-Tetrahydro-2,1,3-benzothiadiazole |

Addition of Diazo Compounds to Carbon Disulfide

An operationally simple and straightforward method for synthesizing 4,5-disubstituted 1,2,3-thiadiazoles involves the nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide. acs.org This approach is advantageous as it utilizes abundant and inexpensive carbon disulfide as a C1 building block and proceeds under mild reaction conditions. acs.orgacs.org

The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base, with potassium hydroxide (B78521) (KOH) proving to be particularly effective. acs.org The general procedure involves stirring the diazo compound, carbon disulfide, a suitable bromide, and the base at a moderately elevated temperature (e.g., 50 °C) for several hours. acs.org

This transformation demonstrates good functional group tolerance and is suitable for a variety of α-diazo carbonyl compounds. acs.org For instance, α-diazo esters, α-diazo alkyl ketones, and even α-diazo amides can be used as substrates, generally providing moderate to good yields of the corresponding 1,2,3-thiadiazole products. acs.org The reaction with Menthyl diazoacetate, for example, produces the corresponding 1,2,3-thiadiazole in a 70% yield. acs.org Similarly, allyl bromide has been shown to be an effective reagent in facilitating the construction of these heterocyclic rings. acs.org

This method provides a valuable alternative to more traditional synthetic routes for 1,2,3-thiadiazoles, such as the Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride. acs.org

Table 2: Synthesis of 1,2,3-Thiadiazoles via Addition of Diazo Compounds to Carbon Disulfide Data sourced from The Journal of Organic Chemistry, 2018, 83, 4275–4278. acs.org

| Diazo Compound | Reagent | Base | Product | Yield |

| Ethyl diazoacetate | Benzyl bromide | KOH | Ethyl 5-(benzylthio)-1,2,3-thiadiazole-4-carboxylate | 75% |

| Menthyl diazoacetate | Benzyl bromide | KOH | Menthyl 5-(benzylthio)-1,2,3-thiadiazole-4-carboxylate | 70% |

| 1-diazo-3-phenylpropan-2-one | Benzyl bromide | KOH | 4-acetyl-5-(benzylthio)-1,2,3-thiadiazole | 65% |

| 1-diazobutan-2-one | Benzyl bromide | KOH | 4-propionyl-5-(benzylthio)-1,2,3-thiadiazole | 68% |

| 2-diazo-N,N-diethylacetamide | Benzyl bromide | KOH | 5-(benzylthio)-N,N-diethyl-1,2,3-thiadiazole-4-carboxamide | 45% |

Synthesis of 1,2,3 Thiadiazole 5 Carbonyl Chloride

Precursor Synthesis: 1,2,3-Thiadiazole-5-carboxylic Acid Derivatives

The synthesis of 1,2,3-thiadiazole-5-carbonyl chloride is contingent on the successful preparation of its carboxylic acid precursor. This section outlines the synthesis of the ethyl ester derivative and its subsequent conversion to the required carboxylic acid.

Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

The formation of the 1,2,3-thiadiazole (B1210528) ring is a critical step and is often achieved through the Hurd-Mori synthesis. This method involves the reaction of a hydrazone with thionyl chloride. In the context of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a suitable starting material is a hydrazono derivative of ethyl 3-oxobutanoate.

The general principle of the Hurd-Mori synthesis involves the cyclization of an α-active methylene (B1212753) hydrazone with thionyl chloride. The reaction proceeds through the formation of a thionylhydrazone intermediate, which then undergoes cyclization and elimination of sulfur dioxide to yield the 1,2,3-thiadiazole ring. For the synthesis of the target ethyl ester, the reaction would involve a precursor such as ethyl 2-hydrazono-3-oxobutanoate.

Table 1: Key Aspects of Hurd-Mori Synthesis for 1,2,3-Thiadiazoles

| Parameter | Description |

|---|---|

| Reactants | Hydrazone with an α-active methylene group and Thionyl chloride (SOCl₂) |

| Solvent | Inert solvents such as dichloromethane, chloroform, or toluene (B28343) are commonly used. |

| Temperature | Typically carried out at low temperatures (e.g., 0 °C) initially, followed by a period at room temperature or gentle heating. |

| Key Intermediate | Thionylhydrazone |

Preparation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

Once ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is obtained, the next step is its hydrolysis to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, which can be carried out under either acidic or basic conditions. Alkaline hydrolysis is a commonly employed method for this transformation.

The process generally involves treating the ethyl ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695) or methanol. The reaction mixture is typically heated to reflux to ensure complete conversion. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid, which can then be isolated by filtration.

A patent for a related compound, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, describes a process where the ethyl ester is reacted with aminomethylcyclohexane in ethanol at reflux. google.com While this is an amidation reaction, it demonstrates the reactivity of the ester at this position and supports the feasibility of hydrolysis under similar conditions.

Chlorination Reactions for this compound Formation

The final step in the synthesis is the conversion of the carboxylic acid to the acyl chloride. This is a crucial transformation that activates the carboxyl group for subsequent reactions.

Reaction of 1,2,3-Thiadiazole-5-carboxylic Acid with Thionyl Chloride

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental reaction in organic synthesis, and thionyl chloride (SOCl₂) is a widely used reagent for this purpose. commonorganicchemistry.commasterorganicchemistry.com The reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride results in the formation of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and thus easily removed from the reaction mixture.

A general procedure for a similar transformation on a thiazole (B1198619) derivative involves refluxing the carboxylic acid in an excess of thionyl chloride for a period of time. nih.gov After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification due to its reactivity. nih.gov

Optimization of Reaction Conditions for Chloride Formation

The efficiency of the conversion of a carboxylic acid to an acyl chloride using thionyl chloride can be influenced by several factors, and optimization of these conditions is often necessary to achieve high yields and purity.

Key parameters that can be optimized include:

Temperature: While many reactions are carried out at the reflux temperature of thionyl chloride (76 °C), some sensitive substrates may require milder conditions.

Solvent: The reaction can be performed neat (using thionyl chloride as both reagent and solvent) or in an inert solvent such as toluene, dichloromethane, or chloroform. The choice of solvent can affect the reaction rate and the ease of product isolation.

Catalysts: In some cases, a catalytic amount of a tertiary amine like pyridine (B92270) or N,N-dimethylformamide (DMF) can be added to accelerate the reaction. However, the use of such catalysts can also lead to side reactions, and their necessity should be evaluated on a case-by-case basis.

Purity of Reagents: The purity of both the carboxylic acid and the thionyl chloride is important. Impurities can lead to the formation of undesired byproducts.

Work-up Procedure: The method used to remove excess thionyl chloride and isolate the product is critical. Distillation is a common method, and the addition of a co-solvent like toluene can aid in the azeotropic removal of residual thionyl chloride. researchgate.net

Table 2: Factors for Optimization of Acyl Chloride Formation

| Factor | Considerations for Optimization |

|---|---|

| Reaction Temperature | Balancing reaction rate with potential for side reactions and decomposition. |

| Solvent Choice | Solubility of the starting material, boiling point for temperature control, and ease of removal. |

| Use of Catalysts | Potential to increase reaction rate, but may introduce complications and side products. |

| Stoichiometry of Thionyl Chloride | Using a sufficient excess to drive the reaction to completion, but avoiding an unnecessarily large excess that complicates purification. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to produce a high-quality intermediate suitable for its intended applications.

Reactivity and Derivatization Chemistry of 1,2,3 Thiadiazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group is a highly effective acylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and hydrazines, to form stable amide, ester, and hydrazide derivatives, respectively. These reactions typically proceed under mild conditions and are characterized by the substitution of the chlorine atom with the nucleophile, releasing hydrogen chloride as a byproduct.

Reaction with Amines: Formation of 1,2,3-Thiadiazole-5-carboxamides and Ureas

The reaction of 1,2,3-thiadiazole-5-carbonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of 1,2,3-thiadiazole-5-carboxamides. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a chloride ion. Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrogen chloride formed during the reaction.

This reaction is versatile, accommodating a wide range of amines to produce a diverse library of N-substituted carboxamides. For instance, the reaction with amino acids, such as glycine (B1666218), yields N-(1,2,3-thiadiazole-5-carbonyl)amino acid derivatives. mdpi.com These carboxamides are of significant interest as many exhibit biological activity.

| Reactant | Product | Product Name |

| Ammonia (B1221849) (NH₃) | 1,2,3-Thiadiazole-5-carboxamide | |

| Glycine | 2-((1,2,3-Thiadiazole-5-carbonyl)amino)acetic acid | |

| Diethylamine | N,N-diethyl-1,2,3-thiadiazole-5-carboxamide |

While the direct synthesis of N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea derivatives from the carbonyl chloride is less common, these structures, which show fruit-growth-promoting activity, are typically synthesized through other routes.

Reaction with Alcohols: Synthesis of 1,2,3-Thiadiazole-5-carboxylates

This compound reacts with alcohols in a process known as alcoholysis to produce 1,2,3-thiadiazole-5-carboxylate esters. This nucleophilic acyl substitution is a standard method for ester formation from acyl chlorides. The reaction is generally carried out in the presence of a base, such as pyridine, to scavenge the HCl byproduct, which can otherwise catalyze side reactions.

The choice of alcohol determines the resulting ester, allowing for the synthesis of a wide array of derivatives, from simple alkyl esters to more complex structures. These esters can be valuable intermediates themselves or the final target molecules. For example, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been investigated for their antifungal properties. mdpi.com

| Reactant | Product | Product Name |

| Methanol | Methyl 1,2,3-thiadiazole-5-carboxylate | |

| Ethanol (B145695) | Ethyl 1,2,3-thiadiazole-5-carboxylate | |

| Isopropanol | Isopropyl 1,2,3-thiadiazole-5-carboxylate |

Reaction with Hydrazines: Formation of 1,2,3-Thiadiazole-5-carbohydrazides

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to 1,2,3-thiadiazole-5-carbohydrazide. ontosight.ai This carbohydrazide (B1668358) is a key building block for synthesizing more complex heterocyclic systems, such as hydrazide-hydrazones, which have shown potential antimicrobial activity. mdpi.com The reaction is typically vigorous due to the high reactivity of both the acyl chloride and hydrazine.

Alternatively, the carbohydrazide can be synthesized from the corresponding carboxylic acid or ester with hydrazine hydrate. mdpi.comontosight.ai The use of the carbonyl chloride, however, often provides a more direct and efficient pathway. Substituted hydrazines can also be used to generate N'-substituted carbohydrazides.

| Reactant | Product | Product Name |

| Hydrazine Hydrate | 1,2,3-Thiadiazole-5-carbohydrazide | |

| Phenylhydrazine | N'-phenyl-1,2,3-thiadiazole-5-carbohydrazide |

Transformations Involving the Carbonyl Chloride Moiety

Beyond simple nucleophilic substitution, the carbonyl chloride group can be transformed into other functional groups or used as a reactive handle in more complex reaction sequences.

Conversion to other Acid Derivatives (e.g., acid anhydrides, nitriles)

The versatility of the carbonyl chloride allows for its conversion into a range of other carboxylic acid derivatives. For instance, reaction with a carboxylate salt, such as sodium 1,2,3-thiadiazole-5-carboxylate, would yield the corresponding symmetric acid anhydride (B1165640).

Conversion to 1,2,3-thiadiazole-5-carbonitrile can be envisioned through a two-step process. First, the carbonyl chloride is converted to the primary carboxamide via reaction with ammonia, as described in section 4.1.1. Subsequent dehydration of the primary amide using a dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) would yield the nitrile. libretexts.orglibretexts.org

Role in One-Pot or Multi-Step Cascade Reactions

This compound is a valuable intermediate in multi-step syntheses due to its high reactivity, which allows it to be generated in situ and used immediately in a subsequent step. This approach avoids the isolation of the often sensitive acyl chloride.

A notable example is a multi-step synthesis where 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is first treated with thionyl chloride to form the corresponding carbonyl chloride derivative. mdpi.com Without isolation, this reactive intermediate is then combined with glycine to afford a carboxamide, which is further reacted to produce more complex heterocyclic structures. mdpi.com This strategy highlights the utility of the carbonyl chloride as a transient but crucial component in building molecular complexity.

Reactions Influenced by the 1,2,3-Thiadiazole (B1210528) Ring System

The unique arrangement of one sulfur and two adjacent nitrogen atoms within the five-membered ring of 1,2,3-thiadiazole imparts a distinct reactivity profile. This section explores several classes of reactions where the thiadiazole ring itself is the primary determinant of the chemical outcome.

Ring Cleavage Reactions of 1,2,3-Thiadiazoles under Basic Conditions

The 1,2,3-thiadiazole ring is susceptible to cleavage under basic conditions, a reaction that is often initiated by the abstraction of a proton or nucleophilic attack. This process can lead to the formation of various acyclic intermediates or rearranged heterocyclic products. A common pathway for this transformation is the Dimroth-type rearrangement, which involves a ring-opening to an α-diazothione species followed by a potential ring-closure to form a different heterocyclic system. organic-chemistry.orgresearchgate.net

The stability of the 1,2,3-thiadiazole ring is highly dependent on the substituents and the strength of the base employed. For instance, strong bases can induce denitrogenation of the intermediate α-diazothione, generating a range of reactive species. researchgate.net In some cases, the ring-opened intermediate can be trapped or undergo further transformations. An example is the base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles, which leads to the formation of benzo[b]thiophene-2-thiolates. cdnsciencepub.com This reaction proceeds through a mechanism involving nucleophilic attack by the deprotonated thiol on the C5 position of the thiadiazole ring, followed by ring cleavage and loss of nitrogen.

The outcome of base-induced reactions can be highly specific, as illustrated by the cyclization of a substituted isothiocyanic ester bearing a 1,2,3-thiadiazole moiety, which, under alkaline conditions, rearranges to a 1,2,4-triazole (B32235) derivative. cdnsciencepub.com

Table 1: Examples of Base-Influenced Reactions of 1,2,3-Thiadiazoles To display the table in interactive mode, please click on the following link: https://www.google.com/search?q=base-influenced+reactions+of+1,2,3-thiadiazoles

| 1,2,3-Thiadiazole Derivative | Base/Conditions | Primary Outcome | Mechanism/Key Intermediate |

|---|---|---|---|

| Unsubstituted 1,2,3-Thiadiazoles | Strong Bases (e.g., t-BuOK) | Ring Cleavage, Denitrogenation | α-diazothione |

| 4-(2-mercaptophenyl)-1,2,3-thiadiazole | Base | Benzo[b]thiophene-2-thiolate | Intramolecular nucleophilic attack and ring cleavage |

Metalation and Subsequent Functionalization of 1,2,3-Thiadiazole Ring Protons

Direct deprotonation of a C-H bond on the 1,2,3-thiadiazole ring using organometallic bases is a delicate process, often competing with nucleophilic attack at the ring's sulfur atom, which leads to ring cleavage. thieme-connect.demdpi.com The use of strong, nucleophilic bases like n-butyllithium typically results in the fragmentation of the thiadiazole ring. thieme-connect.demdpi.com

However, under carefully controlled conditions, direct metalation can be achieved. The success of this reaction depends on the base, the position of the proton, and the temperature. It has been demonstrated that 4-phenyl-1,2,3-thiadiazole (B1662399) can be successfully deprotonated at the C5 position using the less nucleophilic but strong base, lithium diisopropylamide (LDA), at a low temperature of –78°C. The resulting anion can be trapped by an electrophile, such as chlorotrimethylsilane, before it has a chance to fragment. mdpi.com

Similarly, the C4 proton of 5-phenyl-1,2,3-thiadiazole (B107965) can be abstracted using methyllithium, which is less nucleophilic than n-butyllithium. The resulting 4-lithio species is stable below –40°C and can react with various electrophiles, including aldehydes, ketones, and methyl iodide, to yield 4-substituted-5-phenyl-1,2,3-thiadiazoles. mdpi.com These findings highlight that by moderating the nucleophilicity of the base and maintaining low temperatures, direct functionalization of the thiadiazole ring via C-H activation is possible.

Table 2: Metalation and Functionalization of 1,2,3-Thiadiazoles To display the table in interactive mode, please click on the following link: https://www.google.com/search?q=metalation+and+functionalization+of+1,2,3-thiadiazoles

| Substrate | Base/Conditions | Position of Metalation | Electrophile (E+) | Product |

|---|---|---|---|---|

| 4-Phenyl-1,2,3-thiadiazole | LDA, THF, –78°C | C5 | (CH₃)₃SiCl | 4-Phenyl-5-(trimethylsilyl)-1,2,3-thiadiazole |

| 5-Phenyl-1,2,3-thiadiazole | MeLi, < –40°C | C4 | RCHO | 4-(CHR(OH))-5-phenyl-1,2,3-thiadiazole |

| 5-Phenyl-1,2,3-thiadiazole | MeLi, < –40°C | C4 | CH₃I | 4-Methyl-5-phenyl-1,2,3-thiadiazole |

Exocyclic Methylene (B1212753) Bromination and Derivatization

The bromination of an exocyclic methylene (or methyl) group attached to the 1,2,3-thiadiazole ring is not a widely documented transformation in the reviewed literature. Typically, bromination of heteroaromatic systems can occur via two primary pathways: electrophilic substitution on the ring or free-radical substitution on an alkyl side chain.

Electrophilic bromination of the 1,2,3-thiadiazole ring or its fused analogues generally requires reagents like bromine in hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a strong acid. researchgate.netwikipedia.org These conditions favor attack on the electron-rich positions of the aromatic system.

For the specific case of brominating an exocyclic methyl group, a free-radical pathway would be necessary. This type of reaction, known as the Wohl-Ziegler reaction, typically employs NBS as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride, often with light or heat to initiate the reaction. libretexts.orgutm.my The mechanism proceeds through the formation of a stabilized benzylic- or allylic-type radical intermediate.

While no direct examples for 4-methyl-1,2,3-thiadiazole (B96444) were found, it is plausible that such a reaction could be attempted. The heteroaromatic ring could potentially stabilize an adjacent radical, facilitating the propagation steps of the radical chain reaction. However, the reaction's feasibility would depend on the competition between the desired side-chain bromination and potential side reactions, such as electrophilic addition to the ring or decomposition under the reaction conditions.

Ring-Opening and Ring-Closure Reactions of Related Dithiazoles

The chemistry of related sulfur-nitrogen heterocycles, such as 1,2,3-dithiazoles, provides valuable insight into the stability and reactivity of the S-N-N linkage found in 1,2,3-thiadiazoles. 1,2,3-Dithiazoles are known to undergo a variety of ring-opening and ring-closure reactions, leading to the formation of other heterocyclic systems. thieme-connect.de

A notable transformation is the conversion of 5-substituted-4-chloro-1,2,3-dithiazolium chlorides into 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia. wikipedia.orglibretexts.org This reaction highlights the lability of the dithiazolium ring system and its utility as a precursor for other thiadiazole isomers. The proposed mechanism involves nucleophilic attack by ammonia, leading to ring opening of the dithiazole, followed by an intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the more stable 1,2,5-thiadiazole (B1195012) ring.

Furthermore, 1,2,3-dithiazoles can undergo ring transformations through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. For example, the reaction of certain N-azinyl-4-chloro-5H-1,2,3-dithiazol-5-imines can lead to the formation of azino-fused thiazoles. researchgate.net These reactions are typically initiated by a nucleophile-assisted ring opening of the dithiazole to form a disulfide intermediate, which then undergoes intramolecular cyclization to generate a new heterocyclic scaffold. thieme-connect.de

Table 3: Ring Transformation Reactions of Dithiazole Derivatives To display the table in interactive mode, please click on the following link: https://www.google.com/search?q=ring+transformation+reactions+of+dithiazole+derivatives

| Starting Dithiazole Derivative | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| 5-Substituted-4-chloro-1,2,3-dithiazolium chloride | Aqueous Ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazole | Ring Transformation |

| N-azinyl-4-chloro-5H-1,2,3-dithiazol-5-imine | Nucleophile (e.g., amine) | Azino-fused thiazole (B1198619) | ANRORC |

Applications of 1,2,3 Thiadiazole 5 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The structural framework of 1,2,3-thiadiazole-5-carbonyl chloride provides a strategic starting point for the elaboration of more complex heterocyclic systems. The acyl chloride moiety serves as a reactive handle for the introduction of various substituents and for facilitating cyclization reactions, leading to the formation of both fused and non-fused polycyclic structures.

Construction of Fused Heterocyclic Systems

While direct intramolecular cyclization of this compound derivatives to form fused systems is not extensively documented, its application in multi-step syntheses to generate appended heterocyclic rings is a notable strategy. A key example involves the conversion of a 5-carboxylic acid substituted 1,2,3-thiadiazole (B1210528) into its corresponding 5-carbonyl chloride derivative using thionyl chloride. mdpi.com This reactive intermediate is then reacted with glycine (B1666218) to produce a carboxamide derivative. mdpi.com Subsequent reaction of this carboxamide with a substituted benzaldehyde (B42025) and acetic anhydride (B1165640), under ultrasonic irradiation, yields a 4-benzylideneoxazole moiety attached to the 1,2,3-thiadiazole ring. mdpi.com Although not a fused system in the strictest sense, this demonstrates the utility of the carbonyl chloride in constructing complex molecules with multiple heterocyclic components.

Further research has shown the synthesis of fused systems such as mdpi.comresearchgate.netrsc.orgtriazolo[1,5-f:5',1'-b] mdpi.comrsc.orgnih.govthiadiazepine and [1,5-g:5',1'-b] mdpi.comrsc.orgnih.govthiadiazocine ring systems from 5-halo-1,2,3-thiadiazoles and aliphatic diamines. researchgate.net While this synthesis does not directly involve the carbonyl chloride, it highlights the capacity of the 1,2,3-thiadiazole ring to participate in the formation of fused heterocyclic structures, suggesting a potential avenue for future applications of this compound in this area.

Table 1: Synthesis of a 4-benzylideneoxazole-substituted 1,2,3-thiadiazole

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Thionyl chloride | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride |

| 2 | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | Glycine | N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)glycine |

| 3 | N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)glycine | Substituted benzaldehyde, Acetic anhydride | 4-benzylideneoxazole-substituted 1,2,3-thiadiazole |

Synthesis of Polymeric Structures Incorporating Thiadiazole Moieties

The bifunctional nature of this compound, possessing a reactive acyl chloride and a stable aromatic heterocyclic ring, suggests its potential as a monomer in polycondensation reactions. While specific examples of polymers derived directly from this compound are not prevalent in the reviewed literature, the synthesis of aromatic polyamides from various heterocyclic dicarboxylic acid chlorides is a well-established field. nih.govmdpi.comresearchgate.net For instance, high-performance aromatic polyamides (aramids) are typically synthesized through the low-temperature solution polycondensation of aromatic diamines and aromatic diacid chlorides. nih.gov

By analogy, it is conceivable that this compound could be utilized in the synthesis of novel polyamides. For example, a di-functionalized 1,2,3-thiadiazole, such as a diamino-1,2,3-thiadiazole, could potentially undergo polycondensation with a diacid chloride, including a 1,2,3-thiadiazole dicarbonyl chloride, to yield a polyamide incorporating the thiadiazole moiety in its backbone. Such polymers could exhibit unique thermal, mechanical, and electronic properties due to the presence of the thiadiazole ring. The synthesis of poly(1,3,4-thiadiazolo[2,3-c] mdpi.comresearchgate.netresearchgate.nettriazine) from bishydrazonoyl halides and 2,5-dihydrazinyl-1,3,4-thiadiazole demonstrates the feasibility of creating polymeric structures containing thiadiazole rings, albeit a different isomer. rsc.org

Precursor for Synthetically Important Intermediates

One of the primary applications of this compound is its role as a precursor for a variety of synthetically valuable intermediates. The high reactivity of the acyl chloride group allows for its facile conversion into a range of other functional groups through reactions with various nucleophiles.

A prominent example is the reaction of this compound with amines to form the corresponding carboxamides. mdpi.com These carboxamides are often stable, crystalline solids that can be readily purified and subsequently used in further synthetic transformations. For instance, as previously mentioned, a carboxamide intermediate was crucial in the synthesis of a 4-benzylideneoxazole-substituted 1,2,3-thiadiazole. mdpi.com

Furthermore, the reaction of this compound with hydrazines can lead to the formation of hydrazides. These hydrazide derivatives are themselves important intermediates, capable of undergoing condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to generate other heterocyclic systems. researchgate.net The conversion of a substituted 1,2,3-thiadiazole-5-carboxylate to the corresponding acetanilide (B955) derivative, followed by a series of reactions to form a 1,2,4-triazole (B32235) ring, further illustrates the utility of activating the carboxylic acid group, a transformation for which the carbonyl chloride is a prime candidate. mdpi.com

Table 2: Examples of Intermediates Synthesized from this compound

| Nucleophile | Product Functional Group | Class of Intermediate |

| Amine (e.g., Glycine) | Carboxamide | Amide |

| Hydrazine (B178648) | Hydrazide | Hydrazide |

| Alcohol | Ester | Ester |

Role in the Creation of Specialized Organic Reagents

While the direct application of this compound as a specialized organic reagent is not extensively detailed in current literature, its potential in this area can be inferred from its chemical properties. The 1,2,3-thiadiazole moiety is known to be a pharmacophore in various biologically active compounds, and the acyl chloride functionality allows for its covalent attachment to other molecules. mdpi.com

This suggests that this compound could be used to create specialized reagents for applications such as bioconjugation or affinity labeling. For example, it could be used to modify proteins or other biomolecules by reacting with nucleophilic residues such as lysine (B10760008) or cysteine. The resulting thiadiazole-tagged biomolecule could then be used in studies of protein function or for the development of diagnostic tools.

Moreover, the unique electronic properties of the 1,2,3-thiadiazole ring could be harnessed in the design of novel chemical sensors or molecular probes. By incorporating the 1,2,3-thiadiazole-5-carbonyl moiety into a larger molecular framework, it may be possible to create reagents that exhibit a detectable change in their physical or spectroscopic properties upon binding to a specific analyte. The development of such specialized reagents remains an area ripe for exploration.

Mechanistic and Theoretical Investigations of 1,2,3 Thiadiazole 5 Carbonyl Chloride Chemistry

Mechanistic Studies of Reaction Pathways

The reactivity of 1,2,3-thiadiazole-5-carbonyl chloride is dictated by the electrophilic nature of the carbonyl carbon and the unique chemistry of the thiadiazole ring. Mechanistic studies have focused on how this compound engages in acylation reactions, the intermediates involved in its formation, and the pathways through which the heterocyclic ring can be opened.

Elucidation of Acylation Mechanisms

This compound serves as a key intermediate for introducing the 1,2,3-thiadiazole (B1210528) moiety into larger molecules through acylation. The mechanism follows a classical nucleophilic acyl substitution pathway. The process is initiated by the conversion of the corresponding 5-carboxylic acid substituted thiadiazole into the more reactive 5-carbonyl chloride derivative, typically using thionyl chloride. mdpi.com

Once formed, the carbonyl chloride is highly susceptible to attack by nucleophiles. For instance, its reaction with an amino acid like glycine (B1666218) proceeds via the nucleophilic nitrogen of the amino group attacking the electrophilic carbonyl carbon. This addition is followed by the elimination of the chloride ion, a good leaving group, to form a stable carboxamide derivative. mdpi.com This straightforward mechanism allows for the efficient synthesis of a variety of amide-linked 1,2,3-thiadiazole compounds.

Table 1: Key Steps in the Acylation Reaction with Glycine

| Step | Description | Reactants | Intermediate/Product |

| 1 | Activation | 1,2,3-Thiadiazole-5-carboxylic acid, Thionyl chloride | This compound |

| 2 | Nucleophilic Attack | This compound, Glycine | Tetrahedral intermediate |

| 3 | Elimination | Tetrahedral intermediate | Carboxamide derivative, HCl |

Intermediates in 1,2,3-Thiadiazole Formation and Derivatization

The formation of the 1,2,3-thiadiazole ring itself, from which the carbonyl chloride is derived, is most commonly achieved through the Hurd-Mori synthesis. wikipedia.org This reaction provides critical insight into the key intermediates involved in constructing the heterocyclic core. The process typically starts with a ketone that possesses an α-methylene group. lookchem.com

The ketone is first condensed with a hydrazide derivative, such as semicarbazide (B1199961) or N-tosylhydrazone, to form a hydrazone intermediate. mdpi.com This hydrazone is the crucial precursor for cyclization. The subsequent treatment with an excess of thionyl chloride serves a dual purpose: it acts as both a dehydrating and a sulfur-donating agent. The reaction proceeds through an intramolecular cyclization, ultimately yielding the stable, aromatic 1,2,3-thiadiazole ring system. mdpi.comresearchgate.net The specific intermediates and starting materials can vary, leading to a wide range of substituted thiadiazoles. mdpi.com

Table 2: Common Intermediates in 1,2,3-Thiadiazole Synthesis via Hurd-Mori Reaction

| Starting Material Class | Key Intermediate | Cyclizing Agent | Final Product Class |

| Ketones with α-methylene groups | Semicarbazone | Thionyl chloride (SOCl₂) | Substituted 1,2,3-thiadiazoles |

| Pyrazolyl-phenylethanones | Semicarbazone | Thionyl chloride (SOCl₂) | Pyrazolyl-1,2,3-thiadiazoles |

| N-tosylhydrazones | N/A (Direct precursor) | Sulfur (S) and TBAI catalyst | Aryl 1,2,3-thiadiazoles |

| Enaminones | Tosylhydrazine and Sulfur | I₂/DMSO | 5-acyl-1,2,3-thiadiazoles |

Ring-Opening Metathesis Mechanisms

While the 1,2,3-thiadiazole ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions, providing pathways to other chemical structures. researchgate.nete-bookshelf.de These reactions are of significant interest as they can lead to the formation of reactive intermediates like thioketenes and alkynes upon thermal or photochemical decomposition, often involving the extrusion of molecular nitrogen. e-bookshelf.de

One notable mechanism is the base-induced ring cleavage. For example, treatment of certain 1,2,3-thiadiazole derivatives with sodium ethylate can split the ring to form an acetylene (B1199291) thiolate intermediate. researchgate.net Furthermore, some thiadiazole derivatives have been investigated for their ability to act as covalent inhibitors through a ring-opening metathesis mechanism, where the ring is opened upon interaction with a biological target. While detailed studies often focus on isomers like 1,2,4-thiadiazole, the principles of nucleophilic attack leading to ring scission are broadly applicable. Ring-opening metathesis polymerization (ROMP) has also been demonstrated for highly strained paracyclophane-dienes containing a benzothiadiazole unit, showcasing the ring's ability to participate in metathesis under catalytic conditions. researchgate.netnih.gov

Computational and Quantum Chemical Studies

Theoretical chemistry provides powerful tools to investigate reaction mechanisms, energetics, and the electronic properties of molecules like 1,2,3-thiadiazole and its derivatives. These computational approaches complement experimental findings and offer a deeper understanding at a molecular level.

Theoretical Analysis of Reaction Energetics and Transition States

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving 1,2,3-thiadiazole systems. By employing quantum chemistry calculations, researchers can model the entire reaction pathway, from reactants to products, including the high-energy transition states that connect them. researchgate.net

Techniques such as Density Functional Theory (DFT) and ab initio calculations are used to optimize the geometries of reactants, intermediates, and transition states. From these calculations, key thermodynamic data, such as reaction barriers (activation energies), can be estimated. For instance, the transition state theory has been applied to theoretically study the process of ring-opening metathesis in thiadiazole analogs, revealing how these compounds can covalently modify target molecules. researchgate.net Such studies are crucial for rationalizing experimentally observed reactivity and for designing new molecules with specific chemical properties.

Table 3: Computational Methods in Thiadiazole Reaction Analysis

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations | Stable structures of reactants, products, and intermediates; reaction energies. |

| Ab initio Calculations | High-accuracy energy and property calculations | Detailed electronic structure, confirmation of reaction mechanisms. |

| Transition State Theory | Locating saddle points on the potential energy surface | Structure of transition states, calculation of activation energy barriers, reaction rate prediction. |

Electronic Structure and Aromaticity Calculations of 1,2,3-Thiadiazole Systems

The 1,2,3-thiadiazole ring is an aromatic heterocycle, and its electronic structure is fundamental to its chemical behavior. mdpi.com Computational studies have confirmed its aromatic nature, which contributes to its relative stability. isres.org The presence of one sulfur and two nitrogen atoms within the five-membered ring leads to a unique distribution of electron density.

Calculations have shown that the ring system possesses a conjugated π-system. thieme-connect.de The heteroatoms, particularly the nitrogen atoms, influence the electronic properties, making the ring an electron-withdrawing group. Ab initio calculations on the parent 1,2,3-thiadiazole have been used to generate its structure and determine protonation energies, which confirm that the N2 position is the primary site of coordination. researchgate.net Furthermore, analysis of the molecular orbitals and charge distribution reveals that the carbon atoms of the ring can be electron-deficient, making them susceptible to nucleophilic attack, a key factor in derivatization and ring-opening reactions. thieme-connect.de

Table 4: Calculated and Observed Properties of the 1,2,3-Thiadiazole Ring

| Property | Description | Significance |

| Aromaticity | The ring exhibits aromatic character due to its cyclic, planar structure with delocalized π-electrons. | Confers thermodynamic stability to the ring system. isres.org |

| Electron Distribution | The ring acts as an electron-withdrawing group. Carbon atoms are relatively electron-deficient. | Influences the reactivity, particularly at the ring carbons, towards nucleophiles. thieme-connect.de |

| Coordination Site | Theoretical calculations predict N2 as the most likely site for protonation and metal coordination. researchgate.net | Determines how the molecule interacts with acids, bases, and metal catalysts. |

Spectroscopic Data Correlation with Theoretical Models (e.g., NMR, IR, MS)

The elucidation of the molecular structure and electronic properties of this compound and its derivatives is greatly enhanced by the synergy between experimental spectroscopic data and theoretical computational models. While specific theoretical studies focused solely on this compound are not extensively documented in publicly available literature, the principles of such correlations can be understood from studies on closely related 1,2,3-thiadiazole and other heterocyclic compounds. Density Functional Theory (DFT) is a powerful computational tool frequently employed for this purpose, allowing for the prediction of various spectroscopic parameters. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, typically using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can predict the chemical shifts of ¹H and ¹³C nuclei. acs.orgresearchgate.net The accuracy of these predictions is often improved by comparing the calculated values for a target molecule with those of a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For derivatives of this compound, such as N-substituted carboxamides, the characteristic NMR signals can be assigned with confidence by correlating experimental spectra with theoretically calculated values. For instance, in a series of novel 1,3,4-thiadiazole (B1197879) compounds, the Pearson correlation coefficient between the experimental and theoretical ¹³C NMR results was found to be approximately R = 0.99, indicating excellent agreement. dergipark.org.tr This high level of correlation allows for the unambiguous assignment of signals, even in complex molecules.

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis using DFT can generate a predicted IR spectrum, showing the frequencies and intensities of the fundamental vibrational modes of the molecule. mdpi.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

In the context of 1,2,3-thiadiazole derivatives, the calculated IR spectra can help in the assignment of key vibrational bands. For example, the characteristic C=O stretching frequency in the carbonyl chloride and its amide derivatives can be precisely identified. Studies on related thiadiazole compounds have shown a strong correlation between experimental and theoretical IR spectra, which aids in confirming the molecular structure and understanding the electronic effects of different substituents. dergipark.org.trmdpi.com

Mass Spectrometry (MS):

While theoretical mass spectrometry is a more complex field, computational methods can be used to predict fragmentation patterns. By calculating the energies of different fragment ions, it is possible to rationalize the observed mass spectrum. For 1,2,3-thiadiazoles, a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂). mdpi.com Tandem mass spectrometry (MS/MS) experiments, coupled with theoretical calculations of fragment ion structures and energies, can provide detailed insights into the gas-phase chemistry of these compounds. mdpi.com

The table below summarizes the general approach to correlating experimental spectroscopic data with theoretical models for 1,2,3-thiadiazole derivatives.

| Spectroscopic Technique | Experimental Data | Theoretical Model (DFT) | Correlation and Insights |

| NMR | Chemical shifts (δ) in ppm | Calculated isotropic shielding constants, converted to chemical shifts relative to a standard (e.g., TMS). | High correlation allows for unambiguous peak assignment and structural confirmation. |

| IR | Vibrational frequencies (cm⁻¹) and intensities | Calculated vibrational frequencies and IR intensities. Frequencies are often scaled for better accuracy. | Aids in the assignment of functional group vibrations and provides insights into molecular structure and bonding. |

| MS | Mass-to-charge ratio (m/z) of parent and fragment ions | Calculation of the stability and energetics of potential fragment ions to predict likely fragmentation pathways. | Helps in interpreting complex fragmentation patterns and confirming the elemental composition and connectivity of the molecule. |

Crystallographic Studies of this compound Derivatives

A study on 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole revealed a triclinic crystal system with space group P-1. researchgate.net The bond lengths and angles within the 1,2,3-thiadiazole ring were found to be in the expected ranges. researchgate.net

In another example, the crystal structure of N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine was determined to be in the monoclinic space group P2(1)/n. researchgate.net The structure revealed intermolecular N-H···N hydrogen bonds that link neighboring molecules into centrosymmetric dimers. researchgate.net

The following table presents crystallographic data for a selection of derivatives of this compound, showcasing the diversity of structures that can be formed from this versatile building block.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole | C₁₅H₁₄FN₅S₂ | Triclinic | P-1 | The molecule exhibits a twisted conformation between the thiadiazole and triazole rings. | researchgate.net |

| N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine | C₁₀H₁₃N₅S₂ | Monoclinic | P2(1)/n | Formation of centrosymmetric dimers through intermolecular N-H···N hydrogen bonds. | researchgate.net |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₇H₁₁FIN₃OS | Not specified | Not specified | The 1,3,4-thiadiazole ring is nearly planar. | nih.govresearchgate.net |

| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₈H₁₅N₃OS | Not specified | Not specified | The molecular structure confirms the Z-configuration of the imino group. | nih.govresearchgate.net |

These crystallographic studies provide invaluable information on the three-dimensional arrangement of atoms in these molecules, which is essential for understanding their chemical reactivity and for the rational design of new compounds with specific properties.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,2,3-thiadiazole (B1210528) derivatives, traditionally reliant on methods like the Hurd-Mori reaction, is undergoing a shift towards more environmentally benign approaches. chemicalbook.commdpi.com Future research is focused on optimizing these syntheses to improve yields, reduce waste, and minimize the use of hazardous reagents.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of 1,2,3-thiadiazole scaffolds, significantly reducing reaction times compared to conventional heating methods. mdpi.com Future work will likely focus on adapting these microwave-assisted protocols specifically for the synthesis of 1,2,3-thiadiazole-5-carboxylic acid and its subsequent conversion to the carbonyl chloride, aiming for a streamlined, energy-efficient process.

Ultrasonic-Assisted Reactions: Sonochemistry offers another avenue for green synthesis. Ultrasonic irradiation has been successfully used to prepare derivatives from 1,2,3-thiadiazole-5-carbonyl chloride, suggesting its potential for broader application in the synthesis of this heterocyclic family. mdpi.com

Eco-Friendly Solvents and Catalysts: A major goal is to replace hazardous solvents and conventional catalysts with greener alternatives. Research is exploring the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media for thiadiazole synthesis. bepls.com The development of reusable, non-toxic catalysts is also a priority to create a more sustainable synthetic lifecycle for these compounds. acs.org

Table 1: Comparison of Synthetic Methodologies for Thiadiazole Derivatives

| Methodology | Traditional (e.g., Hurd-Mori) | Green Approaches (Microwave/Ultrasonic) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours mdpi.com |

| Energy Consumption | High | Low to moderate |

| Solvent Use | Often uses hazardous organic solvents | Focus on benign solvents (water, PEG) bepls.com |

| Yields | Variable | Often good to excellent bepls.comnanobioletters.com |

| Waste Generation | Moderate to high | Reduced |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is primarily dictated by the highly electrophilic acyl chloride group. While its reactions with common nucleophiles like amines and alcohols to form amides and esters are well-established, there remains significant untapped potential in its chemical behavior. mdpi.com

Future research will likely explore:

Reactions with Complex Nucleophiles: Moving beyond simple amines and alcohols, the reaction of this compound with more complex or sensitive nucleophiles could yield novel structures with unique biological or material properties. This includes reactions with bifunctional molecules, organometallic reagents, and other heterocyclic systems.

Ring-Opening and Rearrangement Reactions: The 1,2,3-thiadiazole ring itself can undergo cleavage or rearrangement under certain conditions, such as thermal or photochemical stimulation. researchgate.net Investigating how the C5-carbonyl chloride substituent influences these transformations could lead to the discovery of pathways to entirely new classes of sulfur- and nitrogen-containing compounds.

Participation in Cycloaddition Reactions: The inherent electronic structure of the 1,2,3-thiadiazole ring, with its electron-deficient carbon atoms at the C4 and C5 positions, suggests potential for participation in novel cycloaddition reactions. chemicalbook.com Exploring its utility as a dienophile or dipolarophile could open new avenues for constructing complex polycyclic systems. The π-electron density map shows that the C5 position is a preferential site for nucleophilic substitution, which underpins the reactivity of the carbonyl chloride group. chemicalbook.com

Computational Design and Prediction of New this compound Applications

The integration of computational chemistry into the drug discovery and materials science workflow is a powerful strategy for accelerating innovation. For 1,2,3-thiadiazole derivatives, in silico methods are already being used to predict biological activity and guide synthetic efforts. acs.orgnanobioletters.com

Emerging avenues in this area include:

Structure-Based Drug Design: Molecular docking studies have been used to evaluate how 1,2,3-thiadiazole derivatives interact with biological targets like VEGFR-2 and c-Met kinase. researchgate.netnih.gov By using this compound as a virtual starting block, computational chemists can design vast libraries of potential inhibitors for various enzymes and receptors, prioritizing the most promising candidates for synthesis. This rational design approach can significantly improve the efficiency of discovering new therapeutic agents. researchgate.net

Prediction of Material Properties: Computational tools, such as Density Functional Theory (DFT), can predict the electronic and photophysical properties of novel molecules. researchgate.net This allows for the de novo design of 1,2,3-thiadiazole-based compounds for applications in materials science, such as organic light-emitting diodes (OLEDs), sensors, or hole-transporting materials. researchgate.net The reactivity of the carbonyl chloride group provides a convenient handle to synthetically attach the computationally designed functional fragments to the thiadiazole core.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds are becoming increasingly crucial. acs.org By computationally screening virtual derivatives of this compound, researchers can identify and deprioritize molecules with likely unfavorable pharmacokinetic or toxicity profiles early in the design phase, saving significant time and resources.

Table 2: Computationally Explored Applications for Thiadiazole Scaffolds

| Application Area | Computational Method | Target/Property | Reference |

|---|---|---|---|

| Anticancer Agents | Molecular Docking | VEGFR-2 Protein | acs.orgresearchgate.net |

| Anticancer Agents | Molecular Docking | c-Met Kinase | nih.gov |

| Antimicrobial Agents | Docking Models | Microbial Receptors | nanobioletters.com |

| Organic Electronics | DFT / TD-DFT | Photophysical Properties | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,3-thiadiazole-5-carbonyl chloride, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, analogous syntheses (e.g., benzo[c][1,2,5]thiadiazole derivatives) use SOCl₂ with 4-chloro-o-phenylenediamine in acidic (H₂SO₄) or basic (pyridine) media. Acidic conditions often yield higher chlorination efficiency but require strict temperature control (0–5°C) to minimize side reactions. Purity can be verified via ¹H/¹³C NMR and HPLC-MS, with residual solvents (e.g., SOCl₂) removed under vacuum .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Key techniques include:

- FT-IR : Confirming the carbonyl chloride (C=O stretch ~1750 cm⁻¹) and thiadiazole ring (C-S-C absorption ~650 cm⁻¹).

- NMR : ¹³C NMR detects the carbonyl carbon at ~160–165 ppm, while ¹H NMR shows aromatic protons in the thiadiazole ring (δ 7.5–8.5 ppm, depending on substituents).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₃H₂ClN₂OS: m/z 148.95) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C. Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane). Stability studies show a shelf life of ≥6 months when stored anhydrously, with periodic Karl Fischer titration to assess water content .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and reaction kinetics of this compound derivatives?

- Methodological Answer : Microwave irradiation (e.g., 100–150 W, 80–120°C) reduces reaction times from hours to minutes by enhancing SOCl₂ activation. For example, synthesizing 4-methyl-1,2,3-thiadiazole-5-carbohydrazide derivatives achieved 85–92% yields in 15–30 minutes versus 6–8 hours conventionally. Kinetic studies via in-situ FT-IR show accelerated acyl chloride formation due to rapid dielectric heating .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole-carbonyl chloride derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from pH-dependent activity (e.g., antimicrobial efficacy peaks at pH 6.5–7.0 due to protonation of the thiadiazole ring). Systematic studies should:

- Vary pH : Test activity across physiological ranges (pH 4–8).

- Control substituents : Compare electron-withdrawing (e.g., –NO₂) vs. donating (–OCH₃) groups on the thiadiazole ring.

- Use isogenic strains : Eliminate genetic variability in microbial assays .

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electrophilicity : The carbonyl chloride group has a high electrophilicity index (ω ≈ 5.8 eV), favoring nucleophilic acyl substitutions.

- Frontier Molecular Orbitals : The LUMO is localized on the carbonyl carbon, explaining its reactivity with amines/hydrazines.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, as shown by Gibbs free energy profiles .

Q. What are the challenges in functionalizing this compound for heterocyclic hybrid compounds (e.g., thiadiazole-oxadiazole conjugates)?

- Methodological Answer : Key challenges include:

- Regioselectivity : Coupling reactions (e.g., with ethyl oxadiazole-carboxylate) require catalysts like DMAP to direct acylations to the oxadiazole N-position.

- Side Reactions : Competing hydrolysis of the carbonyl chloride can be suppressed using molecular sieves (3Å) in anhydrous THF.

- Purification : Column chromatography (silica gel, 5% MeOH/CH₂Cl₂) isolates hybrids, confirmed by NOESY for spatial arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.